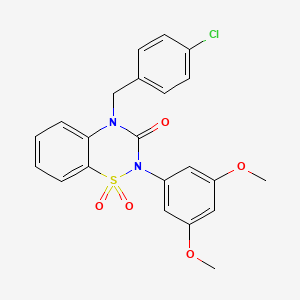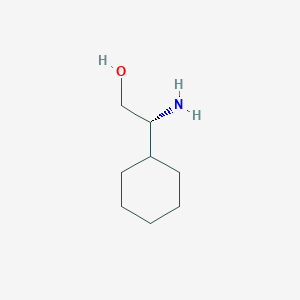![molecular formula C14H11N5O B2930744 4-(1-[1,2,4]三唑并[1,5-a]嘧啶-7-基乙氧基)苯甲腈 CAS No. 165383-21-1](/img/structure/B2930744.png)
4-(1-[1,2,4]三唑并[1,5-a]嘧啶-7-基乙氧基)苯甲腈
描述
“4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile” is a synthetic compound with a molecular weight of 265.27 . It is also known by its IUPAC name, 4-(1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy)benzonitrile . The compound is stored at temperatures between 2 and 8 degrees Celsius .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, which is the core structure of the compound, has been extensively studied . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]-pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis
The molecular structure of “4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile” is characterized by the presence of a [1,2,4]triazolo[1,5-a]pyrimidine core structure . The InChI code for this compound is 1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 265.27 . It is stored at temperatures between 2 and 8 degrees Celsius .科学研究应用
Medicinal Chemistry: Synthesis of Bioactive Compounds
The core structure of 1,2,4-triazolo[1,5-a]pyrimidine is found in many medicinal compounds due to its biological activity. It’s involved in the synthesis of compounds that act as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These inhibitors have potential applications in treating various diseases, including autoimmune disorders and cancers .
Agriculture: Development of Pesticides
In agriculture, derivatives of this compound are used to create antibacterial , antifungal , antiviral , and antiparasitic agents . These substances help protect crops from pests and diseases, thereby enhancing yield and food security.
Antimalarial Research
Compounds synthesized from 1,2,4-triazolo[1,5-a]pyrimidine serve as dihydroorotate dehydrogenase inhibitors with antimalarial activity . This application is crucial in the ongoing fight against malaria, a disease that affects millions worldwide.
Material Science: Electronic and Photonic Materials
The heterocyclic compounds derived from this scaffold have applications in material sciences, particularly in the development of electronic and photonic materials . These materials are essential for creating advanced electronic devices and systems.
Cardiovascular Therapeutics
Some derivatives are used in the treatment of cardiovascular disorders . They can act as vasodilators, helping to manage conditions like hypertension and improving heart health.
Anticancer Research
The triazolopyrimidine derivatives exhibit anticancer properties . They are being studied for their potential to inhibit the growth of cancer cells and could be key in developing new cancer therapies.
HIV Research
These compounds are also investigated for their pharmacological activity caused by binding to HIV TAR RNA . This research is significant for the development of new treatments for HIV/AIDS.
Synthesis of Coordination Compounds
Lastly, 1,2,4-triazolo[1,5-a]pyrimidine derivatives are versatile linkers to several metals. The interactions of their coordination compounds in biological systems have been extensively described, which has implications for both medicinal chemistry and materials science .
作用机制
Target of Action
The compound 4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile is a member of the [1,2,4]triazolo[1,5-a]pyrimidine class of compounds . These compounds are known to exhibit various biological activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . They are also utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .
Mode of Action
For instance, they can act as inhibitors by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its reaction .
Biochemical Pathways
Given its potential role as a jak1 and jak2 inhibitor , it could be inferred that it may impact the JAK-STAT signaling pathway, which is involved in processes such as cell growth, differentiation, and immune response.
Result of Action
Given its potential role as an inhibitor of jak1 and jak2 , it could be inferred that it may have anti-inflammatory and immunosuppressive effects, as the JAK-STAT pathway is known to play a key role in immune response.
属性
IUPAC Name |
4-[1-([1,2,4]triazolo[1,5-a]pyrimidin-7-yl)ethoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c1-10(20-12-4-2-11(8-15)3-5-12)13-6-7-16-14-17-9-18-19(13)14/h2-7,9-10H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWOAZYLVJYVMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC=NN12)OC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-[1,2,4]Triazolo[1,5-a]pyrimidin-7-ylethoxy)benzenecarbonitrile | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,4-dichloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide](/img/structure/B2930664.png)

![2-[(4-Bromophenyl)sulfanyl]-3-phenylquinoline](/img/structure/B2930666.png)
![Ethyl 4-(2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2930667.png)
![2-(naphthalen-2-yloxy)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2930668.png)



![[1-[(2,2-Dichlorocyclopropyl)methyl]benzimidazol-2-yl]methanol](/img/structure/B2930675.png)
![1-[(5-Chloro-2-nitrophenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2930676.png)
![Methyl 2-[(3-bromoadamantane-1-carbonyl)amino]-3-methylbutanoate](/img/structure/B2930679.png)

